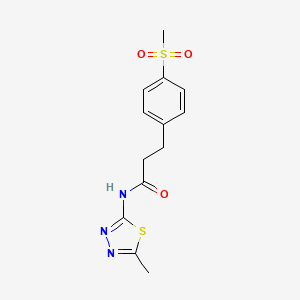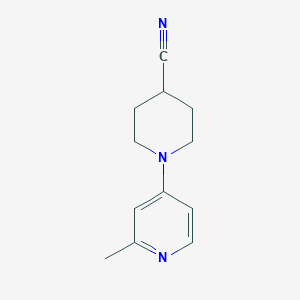![molecular formula C19H29N3O4S2 B15116895 4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B15116895.png)
4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and thiomorpholinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride under basic conditions.
Introduction of the Thiomorpholinyl Group: The thiomorpholinyl group can be introduced via nucleophilic substitution reactions involving thiomorpholine and appropriate electrophilic intermediates.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a series of reactions involving oxan-4-ylmethanol and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiomorpholinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(thiomorpholin-4-yl)phenylmethanamine
- 4-[1H-indol-3-yl(methylsulfanyl)methylene]morpholin-4-ium iodide
Uniqueness
4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylsulfamoyl and thiomorpholinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H29N3O4S2 |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
4-(dimethylsulfamoyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H29N3O4S2/c1-21(2)28(24,25)17-5-3-16(4-6-17)18(23)20-15-19(7-11-26-12-8-19)22-9-13-27-14-10-22/h3-6H,7-15H2,1-2H3,(H,20,23) |
Clave InChI |
FYSQUPUPGZSVGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-methyl-1H-imidazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15116814.png)
![3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15116825.png)
![4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B15116834.png)
![3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B15116842.png)


![4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B15116858.png)
![2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15116868.png)
![3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15116870.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116879.png)
![N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B15116880.png)
![3-Fluoro-5-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B15116891.png)

![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15116893.png)
